1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a complex organic compound that features a phenothiazine core, which is a well-known structure in medicinal chemistry. This compound is characterized by the presence of a 2,4-dimethylphenyl amino group and a propanol moiety. Its molecular formula is and it has a molecular weight of approximately 376.52 g/mol .
This compound is classified under the category of phenothiazine derivatives, which are widely recognized for their applications in pharmaceuticals, particularly as antipsychotic agents. It is included in various screening libraries for drug discovery and is available from multiple chemical suppliers . The compound's unique structure suggests potential biological activity, making it a candidate for further research in medicinal chemistry.
The synthesis of 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions. Although specific synthetic routes can vary, common methods may include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride can be represented using various structural notations:
Cc(cc1)cc(C)c1NCC(CN1c(cccc2)c2Sc2c1cccc2)O
The compound features several functional groups including an amine, hydroxyl, and a sulfur atom within the phenothiazine ring system. The presence of these groups plays a critical role in determining the compound's reactivity and potential biological activity .
The chemical reactivity of 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride can involve:
These reactions are significant for understanding how this compound might interact with biological systems or be modified for enhanced activity.
The mechanism of action for 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is not fully elucidated but may involve:
Understanding these mechanisms is vital for predicting therapeutic outcomes and potential side effects associated with this compound .
The physical and chemical properties of 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 376.52 g/mol |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 5 |
LogP (Partition Coefficient) | 6.031 |
Water Solubility (LogSw) | -5.59 |
Polar Surface Area | 27.713 Ų |
Acid Dissociation Constant (pKa) | 16.48 |
Base Dissociation Constant (pKb) | 4.65 |
These properties indicate that the compound has low water solubility but high lipophilicity, suggesting potential for good membrane permeability .
1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has several potential applications in scientific research:
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: 1404305-57-2
CAS No.:
CAS No.:
CAS No.: 473773-75-0